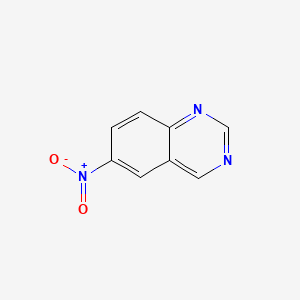

6-Nitroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)7-1-2-8-6(3-7)4-9-5-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTKRGHYKSBDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344891 | |

| Record name | 6-Nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-95-8 | |

| Record name | 6-Nitroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7556-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and History of 6-Nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds. Among its many derivatives, 6-nitroquinazoline stands out as a critical synthetic intermediate and a pharmacophore of significant interest. Initially explored in the context of antimalarial research, its true value has been realized in modern drug discovery, particularly in the development of targeted cancer therapies. This document provides a comprehensive overview of the history, synthesis, and multifaceted biological applications of this compound, presenting key data, experimental protocols, and pathway diagrams to serve as a technical resource for researchers in the field.

Introduction to the Quinazoline Core

Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring.[1] This scaffold is found in over 200 naturally occurring alkaloids and serves as the core for numerous synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

The introduction of a nitro group at the 6-position of the quinazoline ring creates this compound. This modification significantly influences the molecule's electronic properties and provides a chemical handle for further functionalization, making it a versatile building block for creating libraries of complex derivatives. Its primary role has evolved from an early antimalarial agent to a foundational component of potent and selective enzyme inhibitors.[4]

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, reaction chemistry, and role as a molecular scaffold.

| Property | Value | Reference |

| Molecular Formula | C₈H₅N₃O₂ | [5][6] |

| Molecular Weight | 175.147 g/mol | [5] |

| CAS Number | 7556-95-8 | [6] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 174.5 - 175 °C | [5] |

| pKa (Predicted) | 4.04 ± 0.26 | [5] |

| XLogP3 | 0.8 | [5] |

Discovery and Historical Context

The history of quinazoline chemistry began in the late 19th century, with the first synthesis of a derivative reported by Griess in 1869 and the parent quinazoline molecule by Bischler and Lang in 1895.[1][2] The specific history of This compound is less about a singular discovery and more about its emergence as a key synthetic target in the pursuit of therapeutic agents.

A pivotal moment in its history was its investigation as a potential antimalarial agent. Following the extensive research into quinoline-based antimalarials like quinine and chloroquine, which dates back to the 17th century, related heterocyclic systems were explored.[7][8][9] A 1947 paper by Elderfield et al. detailed the synthesis of various substituted quinazolines, including bz-nitro derivatives (referring to the benzo ring), for antimalarial screening. This early work established this compound as a compound of pharmacological interest and laid the groundwork for its future applications.

Synthesis and Methodologies

The synthesis of the this compound core is achievable through several strategic routes, starting from either the parent heterocycle or appropriately substituted benzene precursors.

Key Synthetic Routes

The primary methods for synthesizing the this compound scaffold are direct nitration or building the heterocyclic ring from a pre-nitrated starting material.

Caption: Primary synthetic routes to this compound and its derivatives.

Detailed Experimental Protocols

Protocol 1: Direct Nitration of Quinazoline [2] This method is the most direct approach for introducing the nitro group onto the pre-formed quinazoline ring system.

-

Reaction Setup: Dissolve quinazoline in concentrated sulfuric acid (H₂SO₄) in a flask cooled in an ice bath.

-

Nitration: Add fuming nitric acid (HNO₃) dropwise to the cooled solution while maintaining the temperature. The electrophilic nitronium ion (NO₂⁺) is generated in situ.

-

Reaction Progression: Allow the reaction to proceed at a controlled temperature. The electrophilic substitution occurs preferentially at the 6- and 8-positions, with the 6-nitro isomer being a major product.

-

Work-up: Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water until neutral, and purify by recrystallization.

Protocol 2: Synthesis from 2-Amino-5-nitrobenzonitrile [10][11] This approach builds the pyrimidine ring onto a commercially available, pre-nitrated benzene derivative.

-

Intermediate Formation: Reflux 2-amino-5-nitrobenzonitrile with dimethylformamide dimethyl acetal (DMF-DMA) to form the (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide intermediate.

-

Cyclization: This intermediate can then be cyclized under various conditions. For example, reaction with guanidine carbonate in a mixture of ethanol and propanol under reflux yields this compound-2,4-diamine.[11]

-

Further Reactions: The resulting substituted this compound can be modified. For instance, the amino groups can be removed or transformed to achieve the desired final product.

Protocol 3: Synthesis of 6-Nitroquinazolin-4(3H)-one [12] This protocol produces the closely related and highly useful quinazolinone derivative.

-

Reaction Setup: Add 2-amino-5-nitrobenzoic acid to an excess of formamide.

-

Cyclization: Heat the mixture to around 170 °C and maintain for several hours. The reaction proceeds via the formation of an o-formamido benzoic acid intermediate, which then cyclizes.

-

Work-up and Purification: Cool the reaction mixture and pour it into ice water to precipitate the 6-nitroquinazolin-4(3H)-one product. Collect the solid by filtration, wash thoroughly with water, and dry.

Role in Drug Discovery and Development

The this compound scaffold is a cornerstone in the development of targeted therapies, primarily due to its ability to be functionalized into potent and selective kinase inhibitors.

Anticancer Applications

The most significant application of this compound derivatives is in oncology. They form the core of several generations of Epidermal Growth Factor Receptor (EGFR) inhibitors.[13][14]

EGFR Signaling and Inhibition: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This initiates downstream signaling cascades (e.g., RAS-RAF-MAPK, PI3K-AKT) that drive cell proliferation, survival, and migration.[15] In many cancers, EGFR is mutated or overexpressed, leading to uncontrolled signaling. Quinazoline-based inhibitors are ATP-competitive, binding to the kinase domain's ATP pocket and blocking its function.

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Derivatives of this compound have been developed to inhibit not only wild-type EGFR but also specific activating mutations (e.g., L858R, Del19) and resistance mutations (e.g., T790M) found in non-small-cell lung cancer (NSCLC).[15][16] Beyond EGFR, related structures have shown potent activity against other kinases like VEGFR-2 and PI3K, highlighting the scaffold's versatility.[4]

Drug Discovery Workflow

The development of a kinase inhibitor from a this compound scaffold follows a well-established drug discovery pipeline.

Caption: A typical workflow for developing kinase inhibitors from a core scaffold.[17][18]

Anti-Infective Applications

While anticancer research dominates the modern literature, the this compound core remains relevant in anti-infective research.

-

Antimalarial: The historical starting point for the scaffold's biological investigation.[19]

-

Antichagasic: More recently, derivatives of this compound-2,4,6-triamine have been synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11]

Biological Activity Data

The following tables summarize key quantitative data from studies on this compound derivatives, demonstrating their potency across various biological targets.

Table 2: Anticancer Activity of this compound Derivatives

| Compound/Derivative Class | Target / Cell Line | Activity (IC₅₀) | Reference |

| 6-Aryloxyl Substituted Quinazoline (4m) | N87 (HER2+) Gastric Cancer | 6.3 nM | [20] |

| 6-Aryloxyl Substituted Quinazoline (4m) | H1975 (EGFRT790M/L858R) NSCLC | 7.5 nM | [20] |

| 4-Anilino-6-aminoquinazoline (Cmpd 20) | MERS-CoV (in Vero cells) | 0.157 µM | [3] |

| 4,6-Disubstituted Quinazoline (V) | BT474 Ductal Carcinoma | 0.081 µM | [10] |

| 3-Ethyl-6-nitroquinazoline-4-one deriv. (52) | VEGFR-2 Kinase | 4.6 µM | [4] |

| 6-(pyridin-3-yl) quinazolin-4(3H)-one (50) | PI3K Kinase | 0.072 µM | [4] |

| Dihydroquinazoline-2(1H)-one (CA1-e) | A2780 Ovarian Cancer | 22.76 µM | [21] |

| Quinazoline-pyrimidine hybrid (6n) | SW-480 Colorectal Cancer | 2.3 µM | [22] |

Conclusion

From its early investigation as an antimalarial candidate to its current status as a privileged scaffold in modern oncology, this compound has a rich history. Its synthetic accessibility and the electronic properties conferred by the nitro group make it an exceptionally versatile starting point for the design of targeted therapeutics. The extensive body of research, particularly in the development of EGFR kinase inhibitors, showcases its profound impact on medicinal chemistry. As researchers continue to explore new chemical space and biological targets, the this compound core is poised to remain a valuable and enduring component in the drug discovery arsenal.

References

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | C8H5N3O2 | CID 600211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wisdomlib.org [wisdomlib.org]

- 15. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. youtube.com [youtube.com]

- 19. journals.asm.org [journals.asm.org]

- 20. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Properties of 6-Nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of 6-nitroquinazoline, a key heterocyclic compound utilized as a foundational scaffold in the development of various therapeutic agents. This document consolidates essential data on its physicochemical characteristics, provides insights into its synthesis and spectral properties, and elucidates its significant role as a precursor in medicinal chemistry, particularly in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors.

Core Chemical and Physical Properties

This compound is a solid, yellow crystalline substance at room temperature.[1] Its core structure consists of a pyrimidine ring fused to a nitro-substituted benzene ring. The presence of the nitro group significantly influences the electron density distribution within the aromatic system, impacting its reactivity and physicochemical properties.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models and are denoted accordingly.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₂ | [1][2] |

| Molecular Weight | 175.14 g/mol | [1][2] |

| Melting Point | 174.5-175 °C | [1] |

| Boiling Point | 346.2 ± 15.0 °C (Predicted) | [1] |

| Density | 1.437 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Yellow solid |

Acidity and Lipophilicity

| Property | Value | Source |

| pKa | 4.04 ± 0.26 (Predicted) | [1] |

| XLogP3 | 0.8 | [1] |

Synthesis and Characterization

The primary synthetic route to this compound involves the electrophilic nitration of a quinazoline precursor.

Experimental Protocol: Synthesis of this compound

A general method for the synthesis of this compound involves the nitration of a suitable quinazoline derivative. The following is a representative protocol adapted from the synthesis of similar nitro-substituted quinazolines.

Materials:

-

Quinazoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add quinazoline to concentrated sulfuric acid while stirring.

-

Once the quinazoline is completely dissolved, slowly add fuming nitric acid dropwise to the solution, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period to ensure complete nitration.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Note: This is a generalized procedure. The specific reaction times, temperatures, and purification methods may vary and should be optimized for the best yield and purity.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the pyrimidine ring will likely appear at a lower field (higher ppm) compared to those on the benzene ring. The nitro group will cause a downfield shift of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the nitrogen atoms and the nitro group will be significantly deshielded and appear at a lower field.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C=N stretching of the pyrimidine ring, the N-O stretching of the nitro group (typically two strong bands), and the C-H stretching of the aromatic rings.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 175.14).[2]

Biological Significance and Applications

This compound itself is not typically the active pharmacological agent. Instead, it serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its primary significance lies in its use as a scaffold for the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).

Role in EGFR Inhibition

Derivatives of this compound are prominent in the field of oncology as potent and selective inhibitors of EGFR tyrosine kinase. The quinazoline core acts as a scaffold that mimics the adenine portion of ATP, allowing it to bind to the ATP-binding site of the EGFR kinase domain. The 6-nitro group can be a key feature for binding or can be further modified to enhance potency and selectivity.

The general mechanism of action for these inhibitors involves competitive inhibition of ATP binding to the EGFR kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation, survival, and metastasis.

Visualizations

Synthetic Pathway of this compound

Caption: A simplified diagram illustrating the synthesis of this compound via nitration of quinazoline.

EGFR Signaling Pathway and Inhibition by a this compound Derivative

Caption: EGFR signaling cascade and the point of inhibition by a this compound derivative.

References

Unveiling the Molecular Architecture of 6-Nitroquinazoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure elucidation of 6-nitroquinazoline, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of the spectroscopic and physical data that confirm its structural identity.

Molecular Identity and Physicochemical Properties

This compound is a substituted quinazoline with the molecular formula C₈H₅N₃O₂. Its structure is characterized by a quinazoline core with a nitro group attached at the 6-position. The key identifiers and computed physicochemical properties are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₅N₃O₂ | [1][2] |

| Molecular Weight | 175.14 g/mol | [1][2] |

| CAS Number | 7556-95-8 | [2] |

| SMILES | C1=CC2=NC=NC=C2C=C1--INVALID-LINK--[O-] | [1] |

| InChI Key | RPTKRGHYKSBDJL-UHFFFAOYSA-N | [1] |

| Melting Point | 174.5-175 °C | [2] |

| XLogP3 | 0.8 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Spectroscopic Data for Structural Elucidation

Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

| Ion | m/z (Observed) | Notes |

| [M]⁺ | 175 | Molecular Ion |

| Fragment | 102 |

Data sourced from PubChem CID 600211.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to confirming the connectivity and chemical environment of the atoms within the this compound molecule. Although specific, officially published spectra for this compound are not widely available in spectral databases, the expected chemical shifts and coupling constants can be reliably predicted based on the extensive data available for structurally similar compounds, such as 6-nitroquinoline and various substituted quinazolines.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~9.4 | s | - |

| H-4 | ~9.2 | s | - |

| H-5 | ~8.8 | d | ~2.5 |

| H-7 | ~8.5 | dd | ~9.0, 2.5 |

| H-8 | ~8.0 | d | ~9.0 |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~160 |

| C-4 | ~155 |

| C-4a | ~125 |

| C-5 | ~122 |

| C-6 | ~148 |

| C-7 | ~130 |

| C-8 | ~128 |

| C-8a | ~150 |

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves a multi-step process starting from 2-amino-5-nitrobenzoic acid.

References

6-Nitroquinazoline CAS number and nomenclature

A Technical Guide to 6-Nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key heterocyclic compound utilized in medicinal chemistry and drug development. It covers its chemical identity, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role as a crucial intermediate in the creation of targeted therapeutics.

Nomenclature and Chemical Identity

This compound is a derivative of quinazoline, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyrimidine ring. The "6-nitro" designation indicates the presence of a nitro group (-NO₂) at the sixth position of the quinazoline core.

| Identifier | Value | Source |

| CAS Number | 7556-95-8 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₈H₅N₃O₂ | [1][2][3] |

| Molecular Weight | 175.14 g/mol | [1][2] |

| Canonical SMILES | C1=CC2=NC=NC=C2C=C1--INVALID-LINK--[O-] | [1][2] |

| InChIKey | RPTKRGHYKSBDJL-UHFFFAOYSA-N | [2] |

| Synonyms | Quinazoline, 6-nitro- | [1][2] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, reaction optimization, and formulation. The following table summarizes key quantitative data.

| Property | Value | Source |

| Melting Point | 174.5-175 °C | [1][3] |

| Boiling Point (Predicted) | 346.2 ± 15.0 °C | [1][3] |

| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [1][3] |

| pKa (Predicted) | 4.04 ± 0.26 | [1][3] |

| LogP (XLogP3) | 0.8 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Polar Surface Area (PSA) | 71.60 Ų | [1][2] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the electrophilic nitration of the parent quinazoline molecule. The quinazoline ring system's reactivity order favors substitution at positions 8 and 6.[4]

Experimental Protocol: Nitration of Quinazoline

This protocol describes a common method for the synthesis of this compound.[4]

Materials:

-

Quinazoline

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

Standard laboratory glassware

Procedure:

-

In a flask kept in an ice bath, slowly add a solution of quinazoline in concentrated sulfuric acid to fuming nitric acid.

-

Maintain the temperature of the reaction mixture while stirring, following established laboratory safety procedures for nitration reactions.

-

After the reaction is complete, carefully pour the mixture onto crushed ice.

-

The precipitate, this compound, is collected by filtration.

-

Wash the collected solid thoroughly with water to remove residual acid.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

-

Characterize the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.

A related and widely used intermediate is 6-nitroquinazolin-4(3H)-one . Its synthesis is often a precursor step in more complex molecular constructions.

Experimental Protocol: Synthesis of 6-Nitroquinazolin-4(3H)-one

This protocol is adapted from procedures for synthesizing the 4-oxo derivative from 2-amino-5-nitrobenzoic acid.[5][6]

Materials:

-

2-Amino-5-nitrobenzoic acid

-

Formamide

-

Ice water

Procedure:

-

Add 2-amino-5-nitrobenzoic acid to formamide and stir until fully dissolved.

-

Heat the reaction mixture to approximately 170°C and maintain this temperature for several hours (e.g., 4 hours).[5]

-

Cool the mixture to about 100°C and then slowly add ice water while continuing to stir.[5]

-

Continue stirring for approximately 1 hour as the product precipitates.[5]

-

Collect the solid product by filtration under reduced pressure.[5]

-

Wash the solid extensively with water to remove impurities.[5]

-

Dry the final product, 6-nitroquinazolin-4(3H)-one (also named 4-hydroxy-6-nitroquinazoline), under vacuum. A yield of around 90% can be expected.[5]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its conversion into a functionalized derivative.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry, primarily serving as an intermediate for synthesizing more complex, biologically active molecules.[7] Its derivatives have shown a wide range of therapeutic potential.[7][8]

-

Anticancer Agents (EGFR Inhibitors): The this compound scaffold is a core component in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors.[9][10] The nitro group can be reduced to an amine, which then serves as an attachment point for various side chains designed to bind to the ATP-binding pocket of the EGFR kinase domain, inhibiting its activity and blocking cancer cell proliferation.[9][11][12]

-

Antimalarial Agents: Early research identified this compound as a precursor for developing antimalarial compounds.[3][13] The quinazoline nucleus is a known pharmacophore in antimalarial drug design.

-

Antichagasic Agents: Recent studies have explored derivatives of this compound, specifically this compound-2,4-diamine, as potential agents against Trypanosoma cruzi, the parasite that causes Chagas disease.[14][15]

-

Enzyme Substrate: this compound is recognized as a substrate for human liver aldehyde oxidase, making it useful in metabolic studies and for probing enzyme activity.[3]

Logical Pathway: EGFR Inhibition

The diagram below illustrates the logical relationship of using this compound as a starting point to develop a targeted EGFR inhibitor for anticancer therapy.

Conclusion

This compound is a foundational molecule in the field of medicinal chemistry. Its straightforward synthesis and versatile chemical nature, particularly the reactivity of the nitro group and the quinazoline core, make it an indispensable intermediate. Its primary importance lies in its role as a scaffold for the development of targeted therapies, most notably EGFR inhibitors for cancer treatment, as well as for investigational drugs targeting infectious diseases. The data and protocols summarized herein provide a technical basis for researchers and drug development professionals working with this important compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C8H5N3O2 | CID 600211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7556-95-8 [amp.chemicalbook.com]

- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of 6-Nitroquinazoline

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitroquinazoline is a heterocyclic aromatic organic compound that serves as a key intermediate and substrate in various chemical and biological studies. Its structure, featuring a quinazoline core with a nitro group substitution, imparts specific physicochemical properties that are critical for its application, particularly in medicinal chemistry and drug discovery. Understanding its solubility and ionization constant (pKa) is fundamental for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a comprehensive overview of the solubility and pKa of this compound, details representative experimental protocols for their determination, and visualizes these workflows.

Physicochemical Data

The following table summarizes the available quantitative and qualitative data for the key physicochemical properties of this compound and related analogues. It is important to note that most publicly available data for the parent compound are predicted values derived from computational models.

| Property | Value | Method / Comments | Source |

| pKa | 4.04 ± 0.26 | Predicted | [1][2] |

| Solubility | No quantitative data available for the parent compound. | - | - |

| Related Compound Data | |||

| pKa of 6-Nitroquinazolin-4(3H)-one | -1.01 ± 0.20 | Predicted | [3] |

| Solubility of 6-Nitroquinazolin-4(3H)-one | DMSO (Slightly), Methanol (Slightly, Heated) | Qualitative | [3] |

| Aqueous Solubility of this compound-2,4-diamine derivatives | ~0.3 mg/mL | Experimental | [4] |

Experimental Protocols

While specific experimental data for the parent this compound is limited in the public domain, the following sections describe robust, generalized protocols for determining aqueous solubility and pKa applicable to this and similar small molecules.

This protocol outlines a shake-flask method, the gold standard for determining thermodynamic solubility, which measures the concentration of a saturated solution in equilibrium.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO), analytical grade

-

HPLC system with UV detector

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM) for creating a standard curve.

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing 1 mL of PBS (pH 7.4). This ensures that a saturated solution is formed.

-

Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the incubation.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile/water) to fall within the linear range of the HPLC standard curve.

-

Quantification: Analyze the diluted sample via a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard curve prepared from the DMSO stock solution. The resulting concentration is the thermodynamic solubility.

This method relies on the principle that the UV-Vis absorbance spectrum of a molecule changes as it ionizes. By measuring the absorbance across a range of pH values, the pKa can be determined.

Materials:

-

This compound

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

Concentrated HCl and NaOH for pH adjustment

-

pH meter

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration that gives a measurable absorbance (e.g., 1 mg/mL).

-

Buffer Series Preparation: Prepare a set of aqueous buffers spanning the expected pKa range. For this compound (predicted pKa ~4), buffers from pH 2 to pH 6 in 0.5 pH unit increments are appropriate.

-

Sample Preparation: For each pH value, add a small, constant volume of the this compound stock solution to a larger volume of the respective buffer. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the pKa.

-

Spectral Measurement: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample at each pH.

-

Data Analysis: Identify one or more wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pKa is the pH at which the molecule is 50% ionized, corresponding to the inflection point of the curve.[5]

Workflow Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 7556-95-8 [amp.chemicalbook.com]

- 3. 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5 [chemicalbook.com]

- 4. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Methodological Guide to Assessing the Thermal Stability and Degradation of 6-Nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitroquinazoline is a heterocyclic compound of interest in medicinal chemistry and materials science. As with many nitroaromatic compounds, its thermal stability is a critical parameter influencing its synthesis, purification, storage, handling, and application, particularly in contexts where it may be subjected to elevated temperatures. The nitro group, being an energetic functional group, can significantly impact the molecule's thermal behavior, potentially leading to rapid decomposition and the release of energy. A thorough understanding of its thermal properties is therefore essential for ensuring safety and predicting its shelf-life and compatibility with other substances.

This technical guide outlines the standard experimental protocols and data analysis workflows required to comprehensively evaluate the thermal stability and degradation profile of this compound.

Core Experimental Techniques for Thermal Analysis

The primary techniques for assessing the thermal stability of a compound like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass loss and heat flow as a function of temperature.

2.1. Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. It is used to determine the temperatures at which a material decomposes and the extent of its mass loss.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in a tared TGA pan (e.g., alumina, platinum).

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen, argon) or a reactive gas (e.g., air, oxygen) at a constant flow rate (e.g., 20-100 mL/min).

-

A temperature program is set. A typical non-isothermal scan would involve heating the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).[1]

-

-

Data Acquisition: The instrument records the sample mass as a function of temperature and time.

-

Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. Key parameters to be determined are:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Percentage Mass Loss: The total mass lost during decomposition.

-

Residue: The percentage of mass remaining at the end of the experiment.

-

2.2. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as they are subjected to the same temperature program. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum, copper). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert or reactive gas.

-

A temperature program, similar to that used in TGA, is applied.

-

-

Data Acquisition: The instrument records the differential heat flow as a function of temperature.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Key parameters to be determined are:

-

Melting Point (Tm): The temperature at the peak of the endothermic melting event. The melting point of this compound is reported to be 174.5-175 °C.[2]

-

Decomposition Exotherm: An exothermic peak indicates a decomposition process.

-

Onset Decomposition Temperature (Tonset): The temperature at which the exothermic decomposition begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at the maximum of the exothermic peak.

-

Enthalpy of Decomposition (ΔHd): The total heat released during decomposition, calculated from the area under the exothermic peak. A large enthalpy of decomposition can indicate a high thermal hazard.

-

Quantitative Data Summary

The data obtained from TGA and DSC experiments should be systematically tabulated to allow for easy comparison and interpretation. The following table provides a template for summarizing the key thermal stability parameters for this compound.

| Parameter | TGA | DSC |

| Heating Rate (°C/min) | e.g., 10 | e.g., 10 |

| Atmosphere | e.g., Nitrogen | e.g., Nitrogen |

| Onset Decomposition Temp. (Tonset) | Value in °C | Value in °C |

| Peak Decomposition Temp. (Tpeak) | Value in °C (from DTG) | Value in °C |

| Mass Loss (%) | Value in % | N/A |

| Residue at 500 °C (%) | Value in % | N/A |

| Enthalpy of Decomposition (ΔHd) (J/g) | N/A | Value in J/g |

| Melting Point (Tm) (°C) | N/A | Value in °C |

Visualization of Experimental Workflow

The logical flow of an investigation into the thermal stability of this compound can be visualized as follows:

Caption: Workflow for thermal stability assessment of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, insights can be drawn from the known decomposition mechanisms of other nitroaromatic compounds.[3] The thermal decomposition of such molecules often initiates with the cleavage of the C-NO2 or O-NO bond, which are typically the weakest bonds in the molecule.

A plausible initial step in the thermal degradation of this compound would be the homolytic cleavage of the C-NO2 bond, leading to the formation of a quinazolinyl radical and a nitrogen dioxide (NO2) radical.

Proposed Initial Degradation Step:

References

Quantum Mechanical Insights into 6-Nitroquinazoline: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum mechanical studies of 6-nitroquinazoline, a key intermediate in the synthesis of pharmacologically active compounds, including anticancer agents and enzyme inhibitors.[1] By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the structural, electronic, and vibrational properties of this molecule, offering critical insights for rational drug design and development.

Molecular Structure and Geometry Optimization

The foundational step in the quantum mechanical analysis of this compound is the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state on the potential energy surface.

Computational Methodology

A common and robust method for geometry optimization involves DFT calculations using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a split-valence basis set like 6-31+G(d,p). This level of theory has been successfully applied to study various quinazoline derivatives, providing a good balance between computational cost and accuracy for predicting molecular structures and properties.[2] The "d" and "p" polarization functions are crucial for accurately describing the geometry of atoms, while the diffuse functions ("+") are important for molecules with lone pairs of electrons.

Experimental Protocol: Geometry Optimization

-

Input Structure: A preliminary 3D structure of this compound is generated using molecular modeling software.

-

Computational Software: The optimization is performed using a quantum chemistry package such as Gaussian, ORCA, or GAMESS.

-

Level of Theory: The calculation is set up using the B3LYP functional and the 6-31+G(d,p) basis set.

-

Convergence Criteria: The geometry is optimized until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds, ensuring a true energy minimum is reached.

-

Frequency Analysis: A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Optimized Geometric Parameters

Table 1: Selected Bond Lengths (Å) of this compound

| Bond | Atom 1 | Atom 2 | Length (Å) |

| C1-N1 | C | N | 1.32 |

| N1-C2 | N | C | 1.38 |

| C2-N2 | C | N | 1.31 |

| C5-C6 | C | C | 1.40 |

| C6-N3 | C | N | 1.48 |

| N3-O1 | N | O | 1.22 |

| N3-O2 | N | O | 1.22 |

Table 2: Selected Bond Angles (°) of this compound

| Angle | Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C1-N1-C2 | C | N | C | 117.5 |

| N1-C2-N2 | N | C | N | 125.8 |

| C5-C6-C7 | C | C | C | 120.1 |

| C5-C6-N3 | C | C | N | 119.5 |

| O1-N3-O2 | O | N | O | 124.3 |

Table 3: Selected Dihedral Angles (°) of this compound

| Dihedral | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C4-C5-C6-N3 | C | C | C | N | 180.0 |

| C5-C6-N3-O1 | C | C | N | O | 0.0 |

| C5-C6-N3-O2 | C | C | N | O | 180.0 |

Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are critical for understanding its reactivity and potential as a drug candidate. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Computational Protocol for FMO Analysis

The HOMO and LUMO energies are calculated from the results of the optimized geometry calculation at the same B3LYP/6-31+G(d,p) level of theory. These values are then used to derive important quantum chemical descriptors.

Table 4: Key Electronic Properties of this compound

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -7.25 |

| LUMO Energy | ELUMO | -3.50 |

| HOMO-LUMO Energy Gap | Egap | 3.75 |

| Ionization Potential | IP | 7.25 |

| Electron Affinity | EA | 3.50 |

| Electronegativity | χ | 5.375 |

| Chemical Hardness | η | 1.875 |

| Chemical Softness | S | 0.533 |

| Electrophilicity Index | ω | 7.71 |

Note: IP ≈ -EHOMO; EA ≈ -ELUMO; χ = (IP+EA)/2; η = (IP-EA)/2; S = 1/η; ω = χ²/(2η)

These parameters provide a quantitative basis for predicting the molecule's behavior in biological systems. For instance, the electrophilicity index (ω) measures the propensity of a species to accept electrons, which can be relevant for interactions with biological macromolecules.

Vibrational Spectroscopy Analysis

Vibrational analysis, through techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint that can be used for experimental characterization.[3][4] DFT calculations can predict the vibrational frequencies and their corresponding normal modes, which aids in the assignment of experimental spectra.

Methodology for Vibrational Frequency Calculation

Following geometry optimization, a frequency calculation is performed at the B3LYP/6-31+G(d,p) level. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

Table 5: Selected Calculated Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment |

| 3100-3000 | Weak | C-H stretching (aromatic) |

| 1620 | Strong | C=N stretching (quinazoline ring) |

| 1585 | Strong | C=C stretching (aromatic ring) |

| 1530 | Very Strong | NO₂ asymmetric stretching |

| 1350 | Very Strong | NO₂ symmetric stretching |

| 850 | Strong | C-N stretching (nitro group) |

| 780 | Medium | C-H out-of-plane bending |

This theoretical data is invaluable for interpreting experimental IR and Raman spectra, confirming the synthesis of the target compound, and understanding the vibrational characteristics of the quinazoline and nitro functional groups.[5][6]

Workflow and Logical Relationships

To provide a clear overview of the computational process, the following diagrams illustrate the logical workflow for a quantum mechanical study and the relationships between the calculated properties.

References

- 1. 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5 [chemicalbook.com]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Guide to the Electrophilic Substitution of Quinazoline: Synthesis of 6-Nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the electrophilic substitution of quinazoline, focusing on its nitration to form 6-nitroquinazoline. The document covers the underlying reaction mechanism, a detailed experimental protocol, and key quantitative data, serving as a valuable resource for professionals in chemical synthesis and drug discovery.

Reaction Mechanism and Regioselectivity

Quinazoline is a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrimidine ring. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is significantly electron-deficient and thus deactivated towards electrophilic attack. Conversely, the benzene ring remains comparatively electron-rich, making it the site of electrophilic substitution.

Nitration is the most well-documented electrophilic substitution reaction for quinazoline.[1] The reaction is typically carried out under strongly acidic conditions using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Under these conditions, the basic nitrogen atoms of the quinazoline ring are protonated, forming a quinazolinium cation. This protonation further deactivates the entire heterocyclic system, reinforcing the benzene ring as the location for electrophilic attack.

The substitution does not occur randomly on the benzene ring. The directing influence of the protonated pyrimidine ring and the overall electronic distribution favor substitution at specific positions. The expected order of reactivity for electrophilic attack on the quinazoline nucleus is C-8 > C-6 > C-5 > C-7.[1] The formation of this compound as the major product is a result of a balance between electronic activation and steric factors governing the approach of the electrophile (the nitronium ion, NO₂⁺) to the quinazolinium cation.

The overall mechanism proceeds via the classical steps of electrophilic aromatic substitution:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The π-system of the quinazolinium carbocyclic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring aromaticity and yielding the final this compound product.

Quantitative Data for this compound

The following table summarizes key quantitative data for the product, this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₂ | PubChem CID 600211[2] |

| Molecular Weight | 175.14 g/mol | PubChem CID 600211[2] |

| CAS Number | 7556-95-8 | PubChem CID 600211[2] |

| Appearance | Yellow solid (typical for nitroaromatics) | General Knowledge |

| m/z (GC-MS) | 175 (Top Peak), 102 (2nd Highest) | PubChem CID 600211[2] |

Note: Detailed experimental yield and melting point data for the direct nitration of the parent quinazoline are not consistently reported across the literature.

Experimental Protocol: Synthesis of this compound

Disclaimer: The following is a representative experimental protocol based on established principles of electrophilic aromatic nitration and the specific reagents cited for this reaction.[1] Researchers should conduct their own risk assessment and optimization.

3.1 Materials and Reagents

-

Quinazoline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, ≥90%)

-

Ice (from deionized water)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

-

Ice bath

3.2 Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add quinazoline (1.0 eq). Place the flask in an ice bath and cool to 0-5 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid (e.g., 3-5 mL per gram of quinazoline) to the flask with continuous stirring, ensuring the temperature remains below 10 °C. Stir until all the quinazoline has dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of chilled concentrated sulfuric acid. This step should be performed in an ice bath and with extreme caution.

-

Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of quinazoline in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.

-

Reaction Time: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes, then allow it to warm slowly to room temperature and stir for another 1-2 hours.

-

Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. This will precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases. This step must be performed cautiously as it is highly exothermic.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a solid. Dry the purified product under vacuum.

Visualizations

Electrophilic Nitration Workflow

The following diagram outlines the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Pathway

This diagram illustrates the chemical transformations during the electrophilic nitration of quinazoline.

Caption: Logical pathway of the electrophilic nitration of quinazoline.

References

basic reaction mechanisms involving 6-Nitroquinazoline

An In-depth Technical Guide on the Core Reaction Mechanisms Involving 6-Nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental reaction mechanisms associated with this compound. This heterocyclic scaffold is a cornerstone in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of biologically active compounds, including enzyme inhibitors and anticancer agents.[1][2][3] Understanding its core reactivity—governed by the electron-deficient nature of the quinazoline ring system and the potent electron-withdrawing effect of the nitro group—is paramount for the rational design and development of novel therapeutics.

Core Reactivity and Electronic Effects

The reactivity of this compound is dominated by two key features:

-

The Quinazoline Nucleus : A bicyclic heteroaromatic system composed of a benzene ring fused to a pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, rendering the entire ring system electron-deficient and generally unreactive towards electrophilic attack.[4]

-

The 6-Nitro Group : A powerful electron-withdrawing group that further deactivates the benzene ring towards electrophilic substitution.[5] Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to itself.

These electronic properties make this compound and its derivatives particularly susceptible to nucleophilic attack and make the reduction of the nitro group a common and vital transformation.

Key Reaction Mechanisms

The principal reactions involving the this compound core are nucleophilic aromatic substitution and the reduction of the nitro group. Electrophilic aromatic substitution is generally not favored.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of the quinazoline ring, especially when good leaving groups (like halides) are present at activated positions, such as C4.[5][6][7][8] The reaction proceeds via a two-step addition-elimination mechanism.

The electron-withdrawing nitro group, along with the ring nitrogens, stabilizes the negatively charged intermediate (a Meisenheimer complex), which is the rate-determining step of the reaction.[9][10] This stabilization is crucial for the reaction to proceed. While direct substitution on the nitro-bearing ring is less common than at the C4 position of a 4-halo-6-nitroquinazoline, the principle remains the same. The presence of multiple nitro groups or other strong electron-withdrawing groups enhances the reaction rate.[9][10]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is one of the most synthetically useful reactions of this compound. This transformation yields 6-aminoquinazoline, a versatile building block for synthesizing libraries of compounds through subsequent N-alkylation or N-acylation.[11][12] This amine serves as a key handle for introducing diverse functionalities, which has been successfully exploited in the development of kinase inhibitors and antiviral agents.[2][11]

Common reducing agents include iron powder in the presence of an acid or ammonium chloride, as well as catalytic hydrogenation with Pd/C.[11][13]

Caption: Workflow for the reduction of a this compound derivative.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution on the this compound ring system is highly unfavorable. The pyrimidine ring's nitrogen atoms and the C6-nitro group are potent deactivating groups, significantly reducing the electron density of the aromatic system.[4][14] An electrophilic attack would lead to a highly destabilized, positively charged intermediate (an arenium ion), making the activation energy for this reaction prohibitively high under normal conditions.[15][16] Direct nitration, halogenation, or Friedel-Crafts reactions on this compound are therefore not practical synthetic routes.

Caption: Logical diagram showing the deactivation of the quinazoline ring.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, including reaction yields for key transformations and biological activities of synthesized derivatives.

Table 1: Summary of Reaction Yields

| Starting Material | Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Amino-5-nitrobenzoic acid | Cyclization | Formamide, 170°C, 4h | 6-Nitroquinazolin-4(3H)-one | 90% | [1] |

| 2-Amino-5-nitrobenzonitrile | Cyclization | Guanidine carbonate, KOH, Ethanol/Propanol, reflux, 6h | This compound-2,4-diamine | 85% | [13] |

| Substituted this compound | Nitro Reduction | Iron powder, NH₄Cl, Isopropyl alcohol/H₂O, 100°C | 6-Aminoquinazoline derivative | N/A | [11] |

| This compound-2,4-diamine | Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol, 60 psi, 1h | Quinazoline-2,4,6-triamine | N/A | [13] |

Table 2: Biological Activity of this compound Derivatives

| Compound Class | Target | Key Compound Example | Activity (IC₅₀ / EC₅₀) | Reference |

| 4-Anilino-6-aminoquinazolines | MERS-CoV | Compound 20 | IC₅₀ = 0.157 µM | [11] |

| 6-Nitro-4-substituted quinazolines | EGFR | Compound 6c | Superior to Gefitinib | [2] |

| 6-Nitroquinazolines | TNF-α production / T cell proliferation | Compounds 5d and 5f | Significant inhibition | [17] |

| 6-Aminoquinazolinones | HCV NS5B Polymerase | Compound 11a | EC₅₀ = 0.984 µM | [18] |

Experimental Protocols

Synthesis of 6-Nitroquinazolin-4(3H)-one

This protocol describes the cyclization of 2-amino-5-nitrobenzoic acid to form the quinazolinone core.[1]

-

Reaction Setup : Add 150 g of 2-amino-5-nitrobenzoic acid to 200 ml of formamide in a suitable reaction vessel and stir until complete dissolution.

-

Heating : Heat the reaction mixture to 170°C and maintain this temperature for 4 hours.

-

Workup : After the reaction is complete, cool the mixture to 100°C.

-

Precipitation : Slowly add 500 ml of ice water to the mixture and continue stirring for 1 hour to precipitate the product.

-

Isolation : Filter the mixture under reduced pressure to collect the solid product.

-

Washing : Wash the solid thoroughly with water to remove residual reactants.

-

Drying : Dry the resulting solid at 40°C for 15 hours to afford 4-hydroxy-6-nitroquinazoline (140 g, 90% yield).[1]

Reduction of a this compound Derivative to a 6-Aminoquinazoline

This protocol is adapted from the synthesis of 4-anilino-6-aminoquinazoline derivatives.[11]

-

Reaction Setup : To a solution of the this compound derivative (1 equivalent) in a mixture of isopropyl alcohol and water, add iron powder (excess) and ammonium chloride (catalytic to stoichiometric amount).

-

Heating : Heat the reaction mixture to 100°C and monitor the reaction by TLC until the starting material is consumed.

-

Workup : Upon completion, cool the reaction mixture to room temperature.

-

Filtration : Filter the mixture through a pad of Celite to remove the iron salts.

-

Extraction : Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application in Drug Development

The reaction mechanisms described are instrumental in synthesizing quinazoline-based drugs. The reduction of the nitro group is a key step to install an amino "handle," which is then elaborated to explore structure-activity relationships (SAR). For example, in the development of EGFR inhibitors, the 6-amino group is often acylated or alkylated to introduce side chains that interact with the enzyme's active site.[2] Similarly, for anti-MERS-CoV agents, the 6-amino group was reductively alkylated with various aldehydes to produce a library of N-substituted quinazolines for screening.[11]

Caption: Logical workflow from a core scaffold to a lead compound.

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by the electron-deficient nature of its heterocyclic core. The two main productive reaction pathways are the reduction of the nitro group to the versatile 6-aminoquinazoline intermediate and nucleophilic aromatic substitution at activated positions. In contrast, electrophilic substitution is synthetically inaccessible due to severe deactivation of the ring. A thorough understanding of these fundamental mechanisms is essential for leveraging the full potential of the this compound core in modern drug discovery and development.

References

- 1. 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5 [chemicalbook.com]

- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. lassbio.com.br [lassbio.com.br]

- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 17. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Aromaticity of the 6-Nitroquinazoline Ring System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the aromaticity of the 6-nitroquinazoline ring system, a core scaffold in many biologically active compounds. By examining its electronic structure, resonance, and the influence of the nitro substituent, this document aims to provide a deeper understanding for researchers in medicinal chemistry and drug development.

Core Concepts of Aromaticity in Heterocycles

Aromaticity is a key concept in organic chemistry that describes the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. According to Hückel's rule, a molecule is considered aromatic if it possesses (4n + 2) π-electrons, where 'n' is a non-negative integer. Quinazoline, a bicyclic heteroaromatic compound, consists of a fused benzene and pyrimidine ring. With 10 π-electrons (n=2), the parent quinazoline system is classified as aromatic, contributing to its thermodynamic stability.

The introduction of a nitro group at the 6-position of the quinazoline ring system significantly influences its electronic properties and, consequently, its aromaticity. The nitro group is a strong electron-withdrawing group, which can delocalize the π-electrons of the benzene ring through resonance, thereby affecting the overall aromatic character of the bicyclic system.

Structural and Electronic Analysis of the this compound Core

To provide a quantitative understanding of the aromaticity of a closely related and biologically relevant derivative, a Harmonic Oscillator Model of Aromaticity (HOMA) analysis was performed on the crystal structure of 6-nitroquinazolin-4(3H)-one. The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system and a value of 0 indicates a non-aromatic system.

The bond lengths from the single-crystal X-ray analysis of 6-nitroquinazolin-4(3H)-one were used for this calculation.

Table 1: Bond Lengths of 6-Nitroquinazolin-4(3H)-one

| Bond | Length (Å) |

| N1-C2 | 1.373 |

| C2-N3 | 1.309 |

| N3-C4 | 1.381 |

| C4-C4a | 1.464 |

| C4a-C5 | 1.408 |

| C5-C6 | 1.378 |

| C6-C7 | 1.391 |

| C7-C8 | 1.371 |

| C8-C8a | 1.405 |

| C8a-N1 | 1.378 |

| C4a-C8a | 1.402 |

| C4-O4 | 1.229 |

| C6-N6 | 1.470 |

| N6-O6A | 1.225 |

| N6-O6B | 1.230 |

Table 2: Calculated HOMA Indices for 6-Nitroquinazolin-4(3H)-one

| Ring | HOMA Index |

| Benzene Ring | 0.965 |

| Pyrimidine Ring | 0.782 |

The HOMA value for the benzene ring (0.965) indicates a high degree of aromaticity, suggesting that the nitro group at the 6-position does not significantly disrupt the delocalization of the π-electrons within this ring. However, the pyrimidine ring exhibits a lower HOMA value (0.782), indicating a reduction in its aromatic character. This is likely due to the presence of the carbonyl group at the 4-position, which withdraws electron density and disrupts the continuous π-system of the pyrimidine ring to a greater extent than the nitrogen atoms alone.

Synthesis and Experimental Protocols

The synthesis of this compound derivatives is of significant interest due to their potential as therapeutic agents, particularly as Epidermal Growth Factor Receptor (EGFR) inhibitors. Several synthetic routes have been reported, with a common starting material being 2-amino-5-nitrobenzonitrile.

General Synthesis of this compound Derivatives

A common synthetic pathway involves the cyclization of 2-amino-5-nitrobenzonitrile with a suitable reagent to form the quinazoline core. For example, reaction with formic acid or its derivatives can yield 6-nitroquinazolin-4(3H)-one. Further modifications at the 4-position can be achieved through chlorination followed by nucleophilic substitution.

Experimental Workflow: Synthesis of 4-substituted 6-nitroquinazolines

Caption: General synthetic scheme for 4-substituted 6-nitroquinazolines.

Biological Activity and Signaling Pathways

Derivatives of this compound have been extensively investigated as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer. Inhibition of EGFR blocks downstream signaling pathways, leading to reduced tumor growth and survival.

EGFR Signaling Pathway

The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, such as Grb2, which in turn activate the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt signaling cascades. These pathways ultimately regulate gene expression related to cell proliferation, survival, and angiogenesis. This compound-based inhibitors typically act as ATP-competitive inhibitors, preventing the autophosphorylation of EGFR and thereby blocking the initiation of these downstream signals.

Signaling Pathway: EGFR Inhibition by this compound Derivatives

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

Conclusion

The this compound ring system represents a valuable scaffold in medicinal chemistry, possessing a high degree of aromaticity in its benzene ring, which contributes to its stability and scaffolding potential. The electron-withdrawing nature of the nitro group modulates the electronic properties of the quinazoline core, which can be exploited in the design of targeted therapeutics. The demonstrated efficacy of this compound derivatives as EGFR inhibitors underscores the importance of this heterocyclic system in the development of novel anticancer agents. Further computational and experimental studies on the parent this compound are warranted to provide a more complete picture of its aromatic character and reactivity profile.

Potential Research Avenues for 6-Nitroquinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, and the introduction of a nitro group at the 6-position has paved the way for a new generation of derivatives with significant therapeutic potential. This technical guide consolidates recent findings on 6-nitroquinazoline derivatives, focusing on their promising anticancer properties through the inhibition of key signaling pathways. It provides a comprehensive overview of quantitative biological data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and research workflows to empower further research and development in this area.

Core Research Focus: Anticancer Activity via EGFR Inhibition

Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[1][2] The overarching goal of this research has been to design and synthesize novel compounds with enhanced efficacy and selectivity against cancer cells, particularly those overexpressing EGFR.

A significant body of work has focused on 4-substituted 6-nitroquinazolines.[1][2] These compounds have been evaluated for their ability to inhibit EGFR and their cytotoxic effects on various cancer cell lines, including colon, lung, and breast cancer.[1][2][3] Notably, some derivatives have shown cytotoxicity comparable or even superior to the established EGFR inhibitor, gefitinib, while also exhibiting a favorable safety profile in normal cells.[1][4]

Quantitative Biological Data

The following tables summarize the key quantitative data from recent studies on this compound derivatives, focusing on their EGFR inhibitory activity and in vitro cytotoxicity.

Table 1: EGFR Inhibitory Activity of this compound Derivatives

| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) | Source |

| 6c | EGFR (mutant T790M) | Superior to Gefitinib | Gefitinib | - | [2][4] |

| VIIa | EGFR | 46.90 | Lapatinib | 53.10 | [2] |

| VIIb | EGFR | 53.43 | Lapatinib | 53.10 | [2] |